

5-Azaspido[3.5]nonane hydrochloride HPLC method

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Compound of Interest

Compound Name: 5-Azaspido[3.5]nonane hydrochloride

Cat. No.: B1377975

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An Application Note for the Quantification of **5-Azaspido[3.5]nonane Hydrochloride** using a Validated Pre-Column Derivatization HPLC Method

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of **5-Azaspido[3.5]nonane hydrochloride**, a saturated heterocyclic amine. Due to the absence of a native chromophore in the analyte, direct ultraviolet (UV) detection is impractical. To overcome this analytical challenge, a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is employed. This reaction converts the non-absorbing secondary amine into a highly fluorescent and UV-active derivative, enabling sensitive and reliable quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is detailed from sample preparation and derivatization through to chromatographic separation and detection. Furthermore, a comprehensive protocol for method validation is provided, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure specificity, accuracy, precision, and linearity.^{[1][2][3][4]} This guide is intended for researchers, quality control analysts, and drug development professionals requiring a validated analytical method for this compound.

Introduction: The Analytical Challenge

5-Azaspido[3.5]nonane hydrochloride is a spirocyclic aliphatic amine. Like most simple alkyl amines, its structure lacks a chromophore, a light-absorbing functional group, which prevents

its detection by standard HPLC-UV detectors at wavelengths where common solvents are transparent.^{[5][6]} Direct analysis is therefore fraught with challenges related to sensitivity and specificity.

To develop a quantitative assay suitable for pharmaceutical quality control, it is necessary to modify the analyte to make it detectable. Two primary strategies exist for such non-chromophoric compounds: the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), or chemical derivatization.^{[7][8][9][10][11][12][13]} Pre-column derivatization is a well-established, robust, and cost-effective technique that not only imparts detectability but can also improve the chromatographic properties of the analyte.^{[14][15][16][17]}

This note details a method based on derivatization with dansyl chloride. This reagent reacts specifically with primary and secondary amines under alkaline conditions to form stable, N-dansyl-sulfonamide adducts.^{[18][19][20][21]} These derivatives possess a strong naphthalene fluorophore, allowing for highly sensitive fluorescence detection and strong UV absorbance, while their increased hydrophobicity enhances retention on reversed-phase columns.^{[18][20]}

Principle of Derivatization

The core of this method is the nucleophilic substitution reaction between the secondary amine of 5-Azaspido[3.5]nonane and the sulfonyl chloride group of dansyl chloride. The reaction must be conducted in an alkaline buffer (pH 9.5-10.5) to ensure the amine's nitrogen is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfur atom of the sulfonyl chloride. The reaction yields the stable, fluorescent dansyl-amine derivative and hydrochloric acid, which is neutralized by the buffer to drive the reaction to completion.^{[18][21]}

Experimental Protocols

Materials and Reagents

Reagent/Material	Grade/Specification
5-Azaspido[3.5]nonane hydrochloride	Reference Standard (>99% purity)
Dansyl Chloride (DNS-Cl)	HPLC Grade, >99%
Acetonitrile (ACN)	HPLC or LC-MS Grade
Methanol (MeOH)	HPLC Grade
Sodium Bicarbonate (NaHCO ₃)	ACS Reagent Grade
Sodium Carbonate (Na ₂ CO ₃)	ACS Reagent Grade
Methylamine Hydrochloride	ACS Reagent Grade (for quenching)
Water	Ultrapure, 18.2 MΩ·cm
Formic Acid	LC-MS Grade
HPLC Column	C18 Reversed-Phase, 4.6 x 150 mm, 3.5 or 5 μm

Solution Preparation

- Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve sodium bicarbonate and sodium carbonate in ultrapure water to achieve a final concentration of 100 mM and adjust the pH to 9.8.[\[18\]](#)
- Dansyl Chloride Solution (10 mg/mL): Prepare fresh daily by dissolving 100 mg of dansyl chloride in 10 mL of acetonitrile. This solution is light-sensitive and should be stored in an amber vial.
- Quenching Solution (50 mg/mL Methylamine HCl): Dissolve 250 mg of methylamine hydrochloride in 5 mL of ultrapure water. This solution is used to react with excess dansyl chloride.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **5-Azaspido[3.5]nonane hydrochloride** reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the 50:50 acetonitrile/water mixture.
- Sample Solution: Prepare sample solutions containing **5-Azaspido[3.5]nonane hydrochloride** to a target concentration within the calibration range using the same diluent.

Pre-Column Derivatization Protocol

- To 100 µL of each standard or sample solution in a microcentrifuge tube, add 100 µL of Derivatization Buffer (pH 9.8). Vortex briefly.
- Add 200 µL of the Dansyl Chloride Solution (10 mg/mL). Vortex thoroughly.
- Incubate the mixture in a heating block at 60°C for 45 minutes. The incubation must be performed in the dark (e.g., by wrapping the tubes in aluminum foil) to prevent photodegradation of the dansyl group.[18][20]
- After incubation, cool the mixture to room temperature.
- Add 50 µL of the Quenching Solution to consume excess dansyl chloride. Vortex and let stand for 10 minutes at room temperature.
- Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Chromatographic Conditions

Parameter	Condition
Instrument	HPLC system with Gradient Pump, Autosampler, and UV and/or Fluorescence Detector
Column	C18 Reversed-Phase, 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	35°C
Injection Volume	10 μ L
UV Detection	254 nm or 335 nm
Fluorescence Detection	Excitation: 340 nm, Emission: 525 nm

Rationale for Choices: A C18 column is ideal for retaining the hydrophobic dansylated derivative.[18] The gradient elution starting at 50% acetonitrile ensures retention of the derivative and allows for the elution of more polar, unreacted components early, while the ramp to 95% acetonitrile ensures the elution of the derivative and any non-polar impurities. Fluorescence detection is preferred for its superior sensitivity and selectivity compared to UV detection for dansylated compounds.[20]

Method Validation Protocol (ICH Q2(R1))

A validated analytical method provides assurance of its reliability. The following protocols should be followed to validate the HPLC method in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

System Suitability

Before analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is \leq 2.0%, the theoretical plates are $>$ 2000, and the tailing factor is \leq 2.0.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

- Protocol: Analyze a blank (diluent), a placebo (if applicable), a solution of underivatized **5-Azapiro[3.5]nonane hydrochloride**, and a derivatized standard solution.
- Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the derivatized analyte.

Linearity and Range

- Protocol: Prepare and analyze at least five concentrations of the derivatized standard across the expected range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration.
- Acceptance Criteria: The correlation coefficient (R^2) should be \geq 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)

- Protocol: Perform a recovery study by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

- Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

- Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
- Acceptance Criteria: The RSD for both repeatability and intermediate precision should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$ (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
- Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

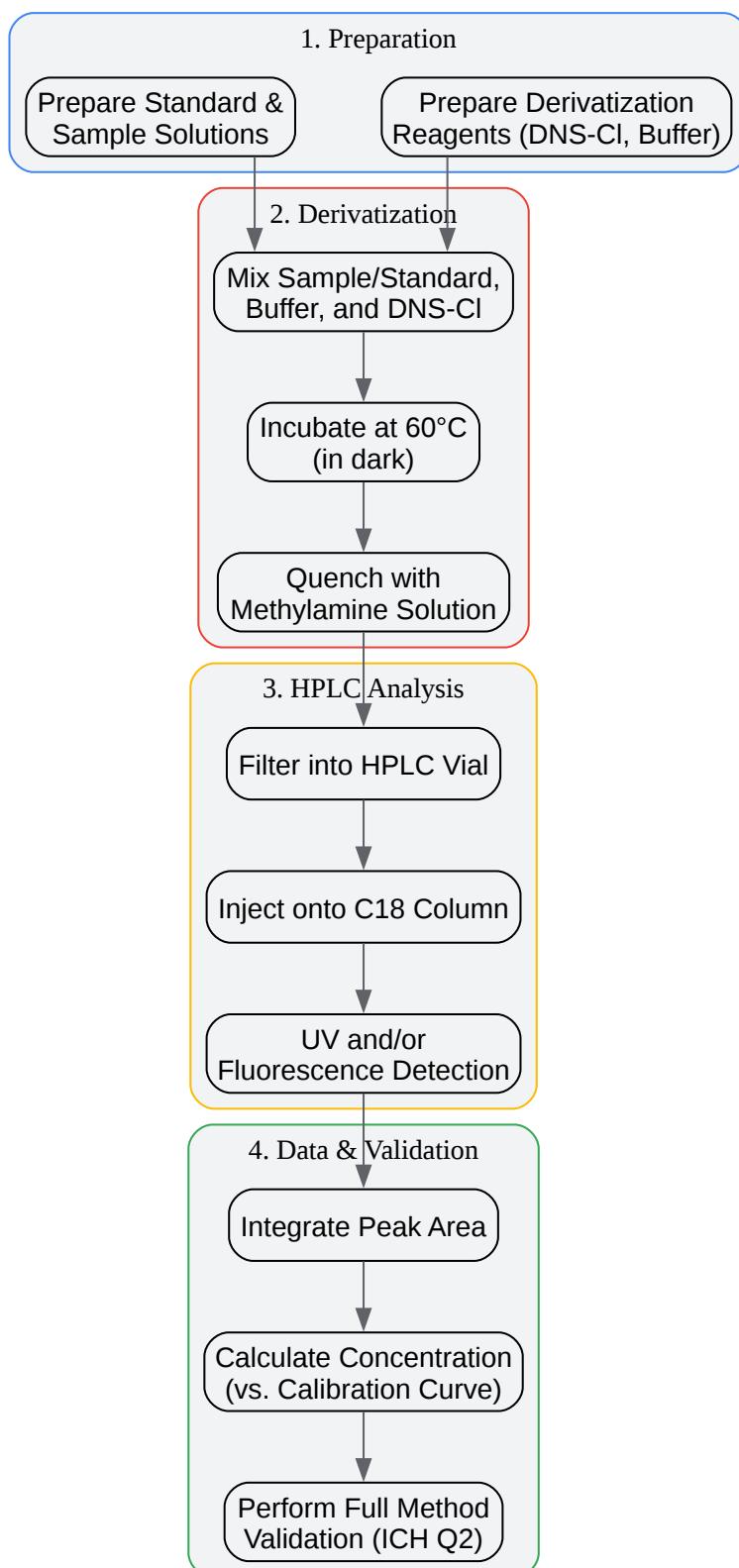
Robustness

- Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:
 - Flow rate (± 0.1 mL/min)
 - Column temperature ($\pm 5^\circ\text{C}$)
 - Mobile phase pH (± 0.2 units)
 - Wavelength (± 2 nm)
- Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation and Visualization Hypothetical Validation Summary

Validation Parameter	Result	Acceptance Criteria
Linearity (R^2)	0.9995	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$	-
Accuracy (Recovery)	99.2% - 101.5%	98.0% - 102.0%
Repeatability (RSD)	0.85%	$\leq 2.0\%$
Intermediate Precision (RSD)	1.15%	$\leq 2.0\%$
LOD	0.2 $\mu\text{g/mL}$	-
LOQ	0.7 $\mu\text{g/mL}$	-

Experimental Workflow Diagram

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Caption: Workflow for the HPLC analysis of 5-Azapiro[3.5]nonane via pre-column derivatization.

Conclusion

The analytical method described provides a comprehensive framework for the accurate and sensitive quantification of **5-Azapiro[3.5]nonane hydrochloride**. By employing a pre-column derivatization step with dansyl chloride, this protocol successfully overcomes the challenge posed by the analyte's lack of a native chromophore. The use of RP-HPLC with fluorescence detection ensures high sensitivity and specificity. The detailed validation procedures, aligned with ICH Q2(R1) guidelines, establish the method's reliability, making it suitable for routine use in quality control and drug development environments.

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